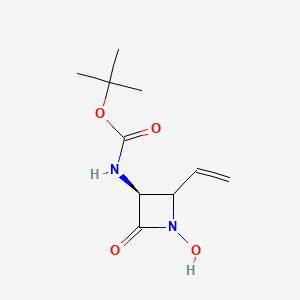

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate

Description

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidinone ring system. The compound’s key structural attributes include:

- A vinyl group at the C4 position, enhancing reactivity in ring-opening or polymerization reactions.

- A tert-butyl carbamate group at the C3 position, providing steric protection and influencing solubility.

- An (3S) stereochemical configuration, critical for biological activity and synthetic applications.

This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of β-lactam antibiotics or enzyme inhibitors targeting bacterial cell wall biosynthesis .

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

tert-butyl N-[(3S)-2-ethenyl-1-hydroxy-4-oxoazetidin-3-yl]carbamate |

InChI |

InChI=1S/C10H16N2O4/c1-5-6-7(8(13)12(6)15)11-9(14)16-10(2,3)4/h5-7,15H,1H2,2-4H3,(H,11,14)/t6?,7-/m0/s1 |

InChI Key |

VKCBVFITKCAJBA-MLWJPKLSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C(N(C1=O)O)C=C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(N(C1=O)O)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a involving a suitable precursor.

Introduction of the Vinyl Group: The vinyl group can be introduced via a using appropriate reagents and conditions.

Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced through a using tert-butyl chloroformate and a suitable amine.

Chemical Reactions Analysis

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Palladium-Catalyzed Reactions: The tert-butyl carbamate group can participate in with various aryl halides, forming N-Boc-protected anilines.

Scientific Research Applications

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the azetidinone ring and vinyl group allows for specific interactions with the enzyme’s active site, leading to inhibition of its function.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key Observations :

- Ring Systems: The target compound’s azetidinone (four-membered β-lactam) ring is more strained than the five- or six-membered rings in analogs (e.g., pyrrolidine in , benzoazepine in ), increasing its reactivity in ring-opening reactions.

- Substituents : The vinyl group distinguishes it from phenyl- or thiazole-containing analogs (e.g., ), offering unique reactivity in conjugation or polymerization.

- Stereochemistry : The (3S) configuration is critical for binding to bacterial penicillin-binding proteins (PBPs), whereas analogs with (R) or mixed stereochemistry (e.g., ) may exhibit divergent biological profiles.

Physicochemical and Functional Properties

Key Findings :

- Isobutylamino groups () enhance hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.